4,4-Diphenyl-1,3-oxazolidin-2-one
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Overview
Description
4,4-Diphenyl-2-oxazolidinone: NSC 408844 , is a chemical compound with the molecular formula C15H13NO2 . It is characterized by its oxazolidinone ring structure substituted with two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-2-oxazolidinone typically involves the reaction of benzylamine with benzaldehyde under specific conditions to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4,4-Diphenyl-2-oxazolidinone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4,4-Diphenyl-2-oxazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 4-Phenyl-2-oxazolidinone
- 2-Oxazolidinone
- 4,4-Dimethyl-2-oxazolidinone
Comparison: 4,4-Diphenyl-2-oxazolidinone is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. Compared to other oxazolidinones, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Properties
CAS No. |
7480-33-3 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-14-16-15(11-18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
InChI Key |
IYYFTGZEOOIIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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